1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Overview
Description
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C14H10N4O2 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione has been studied for its synthesis and molecular structure. A solvent-free reaction technique was used for its synthesis, and the resulting compounds were characterized using various techniques including FT-IR, NMR, and X-ray diffraction. This research confirms the formation of α-diketone compounds through the action of solvent and oxygen in the synthesis process (Percino et al., 2007).
Mass Spectrometry Studies
The compound's mass fragmentation was studied, revealing a sequence of composite ion peaks. This study provides insights into the molecular structure and fragmentation patterns, which are crucial for understanding the compound's chemical behavior (Percino et al., 2007).
Formation of Pyridylcarbene
Research has explored the formation of pyridylcarbene, a reaction intermediate, by the decomposition of related triazolopyridines. This process involves nitrogen expulsion and leads to various pyridine derivatives, demonstrating the compound’s potential for generating novel chemical structures (Abarca et al., 2006).
General Synthesis Methods
Studies have developed methods for the synthesis of triazolopyridines, indicating the compound's versatility in chemical synthesis and potential for producing various derivatives. These methods offer efficient and mild conditions for synthesis, expanding the range of possible applications (Huntsman & Balsells, 2005).
Inhibitory Activity in Biomedical Research
The compound has been evaluated for its inhibitory activity against TGF-β type I receptor kinase, demonstrating its potential as a cancer immunotherapeutic/antifibrotic agent. This highlights its application in biomedical research and drug discovery (Jin et al., 2014).
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c1-9-3-2-4-11(17-9)14(20)13(19)10-5-6-12-15-8-16-18(12)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWZIAJUBEMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CN3C(=NC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679626 | |
Record name | 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356560-84-4 | |
Record name | 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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